molecular formula C7H10ClN3O B1467095 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol CAS No. 1247819-06-2

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol

Cat. No.: B1467095
CAS No.: 1247819-06-2
M. Wt: 187.63 g/mol
InChI Key: PCNVXAJFLQTGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1247819-06-2) is a chemical intermediate with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is a key synthetic building block in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs). Its core structure, which features a chloropyrimidine group linked to an aminopropanol chain, is a valuable scaffold in medicinal chemistry. The chloropyrimidine moiety serves as an excellent electrophile in nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce more complex substituents, which is a critical step in constructing sophisticated target molecules . This reactivity is central to its application in constructing drug candidates, including those from the diarylpyrimidine family. A prominent research application is its role as a potential intermediate in the synthesis of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 . The optimization of synthetic routes for such pharmaceuticals often relies on high-quality intermediates like this compound to improve overall yield and reduce reaction times . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5(12)4-10-6-2-3-9-7(8)11-6/h2-3,5,12H,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVXAJFLQTGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=NC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer pathways. For instance, compounds with similar structures have shown activity against PI3K and HDAC enzymes, which are crucial in tumorigenesis and cell proliferation .
  • Antimicrobial Activity : Research indicates that derivatives of chlorinated pyrimidines exhibit antimicrobial properties. The introduction of halogens like chlorine is often associated with enhanced antibacterial efficacy .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits PI3K and HDAC
AntimicrobialEffective against gram-positive bacteria
CytotoxicitySelective against cancer cells

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in leukemia and solid tumor models, suggesting its potential as a therapeutic agent. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of chlorinated pyrimidines, including our compound of interest. The study revealed that it exhibited broad-spectrum activity against both gram-positive bacteria and mycobacterial strains, outperforming several clinically used antibiotics .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. The presence of the chloropyrimidine moiety in this compound appears to be crucial for its interaction with target enzymes and receptors involved in disease pathways.

Scientific Research Applications

Medicinal Chemistry

1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol is primarily investigated for its antimicrobial , antiviral , and anticancer properties. The chloropyrimidine moiety is known to inhibit certain enzymes involved in nucleic acid synthesis, which can be pivotal in developing treatments for cancer and viral infections.

Case Study: Anticancer Activity
Research has demonstrated that pyrimidine derivatives can effectively inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation. For instance, studies involving similar compounds have shown a significant reduction in tumor growth in vitro and in vivo models, highlighting the potential of this compound as a lead compound for further drug development.

Agriculture

This compound is also explored for its use as an agrochemical , particularly in the formulation of herbicides and pesticides. The ability of chlorinated pyrimidines to disrupt metabolic pathways in pests makes them valuable in agricultural applications.

Case Study: Herbicidal Activity
Field trials have indicated that derivatives of chloropyrimidine exhibit effective herbicidal activity against various weed species. By disrupting photosynthesis or other critical metabolic processes, these compounds can significantly enhance crop yields by controlling unwanted vegetation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Table: Comparison of Synthetic Applications

Application AreaReaction TypeExample Products
Medicinal ChemistryEnzyme InhibitionAntiviral agents
AgricultureHerbicide FormulationSelective weed killers
Organic SynthesisNucleophilic SubstitutionPyrimidine-based pharmaceuticals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

(a) 1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol
  • Structural Difference : Chlorine at the pyrimidine 6-position instead of 2-position.
  • Physicochemical Properties : Molecular formula C₇H₁₀ClN₃O , molar mass 187.63 g/mol .
  • The 6-chloro isomer may exhibit reduced steric hindrance compared to the 2-chloro variant, influencing solubility and target engagement.
(b) (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol
  • Structural Difference: Additional amino group at the pyrimidine 5-position.
  • Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with polar residues in target proteins. This modification could improve selectivity for kinases or nucleic acid targets .
(c) 3-({4-[2-(3-Chloroanilino)pyrimidin-4-yl]pyridin-2-yl}amino)propan-1-ol
  • Structural Difference: Pyrimidine fused with a pyridine ring and a 3-chloroanilino substituent.

Pharmacologically Active Analogs (β-Blockers)

(a) Metoprolol Succinate
  • Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.
  • Key Differences: Phenoxy group replaces pyrimidine; methoxyethyl and isopropylamino substituents enhance β₁-adrenoceptor selectivity.
  • Activity : β₁-selective antagonist used for hypertension and angina .
(b) Bisoprolol Fumarate
  • Structure: (2RS)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol.
  • Key Differences : Bulky substituents (methoxyethoxy-methyl group) improve pharmacokinetic half-life.
  • Activity : Long-acting β₁-antagonist with minimal β₂ effects .
(c) Nadolol
  • Structure: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol.
  • Key Differences: Naphthyloxy group confers non-selective β-blockade and partial α₁-antagonism.
  • Activity: Non-selective β-blocker with additional vasodilatory effects .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Activity/Use Reference
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol C₇H₉ClN₃O 187.63* 2-Cl, pyrimidine, propan-2-ol Intermediate in drug synthesis
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol C₇H₁₀ClN₃O 187.63 6-Cl, pyrimidine, propan-2-ol Unknown (structural analog)
Metoprolol Succinate C₁₅H₂₅NO₃·C₄H₆O₄ 652.80 Phenoxy, methoxyethyl, isopropylamino β₁-selective antagonist
(R)-1-((5-Amino-6-Cl-pyrimidin-4-yl)amino)propan-2-ol C₇H₁₁ClN₄O 202.64 5-NH₂, 6-Cl, pyrimidine, propan-2-ol Kinase inhibition (inferred)

*Estimated based on isomer data.

Key Research Findings

  • Synthetic Utility: 2-Chloropyrimidine derivatives serve as intermediates in synthesizing kinase inhibitors.
  • Receptor Binding: β-Blockers with propan-2-ol backbones (e.g., bisoprolol) demonstrate that hydroxyl and amino groups are critical for adrenoceptor binding, suggesting similar interactions for pyrimidine-based analogs .
  • Solubility and Bioavailability: Chlorine position (2 vs. 6) and aromatic substituents significantly influence logP values.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol typically follows a multi-step synthetic route involving:

  • Starting material: A chlorinated pyrimidine precursor such as 2-amino-4,6-dichloropyrimidine or 2,4-dichloropyrimidine.
  • Nucleophilic substitution: The chlorine atom at the 4-position of the pyrimidine ring is substituted by the amino group of propan-2-ol under basic conditions.
  • Reaction conditions: The reaction is commonly carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate nucleophilic attack and to neutralize the hydrochloric acid byproduct.
  • Solvent system: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility of reactants.
  • Temperature: Moderate heating (e.g., 60–100°C) is applied to drive the substitution reaction to completion.

This method ensures selective substitution at the 4-position, preserving the chlorine at the 2-position, which is critical for the compound’s biological activity.

Industrial Production Methods

Industrial-scale synthesis optimizes the above laboratory methods with considerations for yield, purity, and scalability:

  • Continuous flow reactors: These are employed to improve reaction control, heat transfer, and reproducibility, enabling higher throughput.
  • Automated systems: Automated reagent addition and in-line monitoring (e.g., LC-MS) allow for precise control of reaction parameters.
  • Purification: Techniques such as recrystallization, chromatography (flash or preparative HPLC), and solvent extraction are used to obtain the compound with purity ≥95%.
  • Green chemistry considerations: Efforts are made to minimize hazardous solvents and reagents, reduce waste, and improve atom economy.

Detailed Experimental Procedure (Representative Example)

Step Reagents & Conditions Description
1 2,4-Dichloropyrimidine, Propan-2-olamine, Triethylamine, DMF, 80°C, 6 h Nucleophilic substitution of chlorine at the 4-position by the amino group of propan-2-olamine under basic conditions.
2 Work-up: Dilution with water, extraction with ethyl acetate Isolation of crude product.
3 Purification: Recrystallization from ethanol or chromatographic purification Obtaining pure this compound.

Analytical and Characterization Techniques

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2,4-Dichloropyrimidine, Propan-2-olamine
Base Triethylamine or Potassium carbonate
Solvent DMF, DMSO
Temperature 60–100°C
Reaction Time 4–8 hours
Purification Recrystallization, Chromatography
Yield Typically high (variable by scale and conditions)
Purity ≥95% confirmed by HPLC
Molecular Weight 187.63 g/mol
Molecular Formula C7H10ClN3O

Research Findings and Optimization Notes

  • Selectivity: The reaction conditions are optimized to favor substitution at the 4-position without affecting the chlorine at the 2-position.
  • Base selection: Triethylamine is preferred for its mildness and ability to neutralize HCl without side reactions.
  • Solvent choice: Polar aprotic solvents enhance nucleophilicity and solubility, improving reaction rates.
  • Temperature control: Moderate heating balances reaction rate and minimizes byproduct formation.
  • Scalability: Continuous flow methods have demonstrated improved yields and reproducibility in industrial settings.

Comparative Insight with Related Compounds

Preparation methods for structurally related compounds such as 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol or (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol share similar nucleophilic substitution strategies but differ in stereochemistry or substitution positions, requiring tailored reaction conditions for optimal results.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-chloro-4-aminopyrimidine and a propan-2-ol derivative. Key steps include:

  • Step 1: React 2-chloro-4-aminopyrimidine with epichlorohydrin or a similar precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-ol moiety.
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3: Final recrystallization using ethanol/water mixtures to achieve >95% purity.
    Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can computational modeling resolve discrepancies in predicted vs. observed binding affinity of this compound with kinase targets?

Methodological Answer:
Discrepancies often arise from solvation effects or conformational flexibility. A tiered approach is recommended:

  • Molecular Docking: Use Autodock Vina to predict binding poses, focusing on the chloropyrimidine group’s interaction with ATP-binding pockets.
  • Molecular Dynamics (MD): Run 100 ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
  • Experimental Validation: Cross-check with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values).
    Contradictions between in silico and in vitro data may require re-evaluating protonation states or co-crystallization (using SHELXL for refinement) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Confirm substitution patterns on the pyrimidine ring (e.g., δ ~8.3 ppm for pyrimidine protons) and propan-2-ol chain (e.g., δ ~3.8 ppm for hydroxyl-bearing CH).
  • FTIR: Validate N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Ensure molecular ion ([M+H]+) matches the theoretical mass (C₇H₉ClN₃O: 202.04 g/mol).
  • X-ray Crystallography: Use SHELXL (via Olex2) for absolute configuration determination if single crystals are obtained .

Advanced: How can researchers address metabolic instability observed in preclinical studies of this compound?

Methodological Answer:
Instability often stems from hepatic CYP450 oxidation. Mitigation strategies include:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., β-hydroxyl group) with deuterium to slow metabolism.
  • Prodrug Design: Mask the hydroxyl group as an ester, hydrolyzed in vivo.
  • Formulation: Use cyclodextrin complexes to enhance solubility and reduce first-pass metabolism.
    Monitor stability via LC-MS/MS in microsomal assays (e.g., human liver microsomes, NADPH cofactor) .

Basic: What are hypothesized biological targets for this compound, and how are they screened?

Methodological Answer:
The chloropyrimidine scaffold suggests kinase inhibition (e.g., EGFR, VEGFR2). Screening involves:

  • In vitro Kinase Assays: Use fluorescence-based ADP-Glo™ kits (Promega) to measure IC₅₀.
  • Cell-Based Assays: Test antiproliferative activity in cancer lines (e.g., HeLa, MCF-7) via MTT assays.
  • Selectivity Profiling: Employ kinase panels (e.g., Eurofins) to identify off-target effects .

Advanced: What experimental designs are optimal for elucidating structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Variation Points: Systematically modify the pyrimidine (e.g., 2-Cl → 2-F) and propan-2-ol (e.g., stereochemistry, substituents).
  • Data Collection: Use multivariate analysis (e.g., PCA) to correlate structural features with activity.
  • Contradiction Resolution: If a substituent improves potency but reduces solubility, employ logP/logD measurements (shake-flask method) and introduce polar groups (e.g., -OH, -NH₂) without disrupting key interactions .

Basic: How should researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation by HPLC.
  • Thermal Stability: Use TGA/DSC to assess decomposition temperatures.
  • Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation .

Advanced: What strategies can reconcile conflicting data in enzyme inhibition vs. cellular efficacy studies?

Methodological Answer:

  • Membrane Permeability: Measure Papp values (Caco-2 monolayer assay) to assess cellular uptake limitations.
  • Target Engagement: Use cellular thermal shift assays (CETSA) to confirm intracellular target binding.
  • Off-Target Effects: Perform RNA-seq or proteomics to identify compensatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.